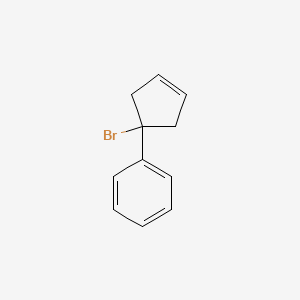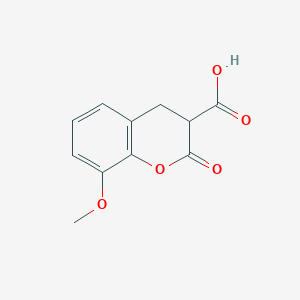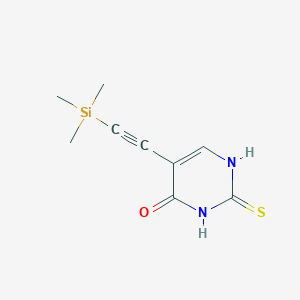![molecular formula C13H16FNO B11882174 7-Fluorospiro[chroman-2,4'-piperidine] CAS No. 909072-52-2](/img/structure/B11882174.png)
7-Fluorospiro[chroman-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorospiro[chroman-2,4’-piperidine] is a chemical compound that features a spiro linkage between a chroman and a piperidine ring, with a fluorine atom attached to the chroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorospiro[chroman-2,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of a fluorinated chromanone with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluorospiro[chroman-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom and other substituents on the chroman ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
7-Fluorospiro[chroman-2,4’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Fluorospiro[chroman-2,4’-piperidine] involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, potentially leading to more effective inhibition or activation of the target. The spiro linkage provides structural rigidity, which can influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxyspiro[chroman-2,4’-piperidine]
- 1-(3-Fluorobenzyl)-4-piperidinamine
- Spiro[azetidine-3,2’-chroman]-4’-one
Uniqueness
7-Fluorospiro[chroman-2,4’-piperidine] is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
909072-52-2 |
|---|---|
Formule moléculaire |
C13H16FNO |
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
7-fluorospiro[3,4-dihydrochromene-2,4'-piperidine] |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
Clé InChI |
ZFDLTTNXANIPLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNCC2)OC3=C1C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)








![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

